molecular formula C10H15N3O B2606958 2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine CAS No. 2199303-51-8

2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine

Cat. No.: B2606958
CAS No.: 2199303-51-8
M. Wt: 193.25
InChI Key: LSDLOPRJUBDOCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 . It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. This compound is a derivative of pyrazine, a heterocyclic aromatic compound commonly studied for its organoleptic properties and frequently explored as a key intermediate in pharmaceutical and agrochemical research . The structure features a methyl-substituted pyrazine ring linked via an ether bond to a 1-methylpyrrolidine group, a motif present in various biologically active molecules . Researchers can utilize this compound in the synthesis of more complex molecules, as a building block in medicinal chemistry programs, or for method development in analytical chemistry. The SMILES notation for this compound is Cc1nccnc1OC1CCN(C)C1 . Proper handling procedures should be followed, and it typically requires cold-chain transportation to ensure stability .

Properties

IUPAC Name

2-methyl-3-(1-methylpyrrolidin-3-yl)oxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-10(12-5-4-11-8)14-9-3-6-13(2)7-9/h4-5,9H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDLOPRJUBDOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OC2CCN(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine typically involves the reaction of 2-methylpyrazine with (1-methylpyrrolidin-3-yl)methanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product, such as recrystallization or chromatography. The choice of reagents and conditions may be optimized to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine N-oxides, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of flavoring agents and fragrances due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Features and Substituents

Compound Name Substituents at Pyrazine Positions Key Functional Groups Molecular Weight (g/mol)
This compound 2-CH₃, 3-O-(1-methylpyrrolidin-3-yl) Pyrrolidine ether, methyl ~194.26
2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine (CAS: N/A) 2-Cl, 3-(1-methylpyrrolidin-2-yl) Chloro, pyrrolidine ~215.70 (HCl salt)
2-Methyl-3-isobutylpyrazine (CAS: 13925-06-9) 2-CH₃, 3-(2-methylpropyl) Alkyl chain 150.22
6-Methyl-8-((4-methylbenzyl)oxy)-2-nitroimidazo[1,2-a]pyrazine Imidazo-pyrazine fused ring, nitro group Nitro, benzyl ether ~326.31
PF-470 (mGluR5 inhibitor) Pyrazolo[3,4-b]pyrazine core Pyridinylmethoxy, methylpyridine 378.40

Key Observations :

  • The target compound’s pyrrolidine ether group distinguishes it from alkyl-substituted flavor pyrazines (e.g., 2-Methyl-3-isobutylpyrazine) and nitroimidazo-pyrazines .

Key Observations :

  • The target compound’s synthesis mirrors methods for chloro-pyrazine derivatives but requires careful regioselectivity to avoid isomerization .
  • Flavor pyrazines (e.g., 2-Methyl-3-isobutylpyrazine) often form via thermal reactions, unlike pharmacologically active analogs requiring multi-step functionalization .

Table 3: Comparative Properties

Compound Solubility (Predicted) LogP Biological Activity
This compound Moderate in polar solvents ~1.2 Potential CNS modulation (untested)
PF-470 Low (lipophilic) ~3.5 mGluR5 inhibition (IC₅₀ = 1.2 nM)
2-Methyl-3-isobutylpyrazine Insoluble in water ~2.8 Flavorant (roasted, nutty aroma)
2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine High (HCl salt) ~0.5 Intermediate for further functionalization

Key Observations :

  • The target compound’s lower LogP compared to PF-470 suggests better aqueous solubility, advantageous for drug delivery .
  • Flavor pyrazines exhibit higher volatility and lower molecular weights, aligning with their role in aroma .

Biological Activity

2-Methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazine class, characterized by a pyrazine ring substituted with a methoxy group and a pyrrolidine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, pyrazolopyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction. In vitro studies reported that certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, suggesting strong antitumor activity .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (nM)Mechanism of Action
Compound AMCF-715CDK2 inhibition
Compound BHepG-20.119 ± 0.007Apoptosis induction
Compound CHCT-1160.5DNA damage response

Neuroprotective Effects

The neuroprotective effects of pyrazine derivatives are also noteworthy. Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. In particular, studies on pyrazolol derivatives have shown significant antioxidant activity, which is crucial for neuroprotection in models of ischemic stroke .

Case Study: Neuroprotective Effects
A study evaluating the neuroprotective effects of a methyl-substituted pyrazole derivative demonstrated its ability to reduce infarct size in a mouse model of focal cerebral ischemia. The compound exhibited significant metal chelating activity and improved survival rates in treated animals .

Anti-inflammatory Properties

Inflammation plays a critical role in various diseases, including cancer and neurodegenerative disorders. Some pyrazine derivatives have been investigated for their anti-inflammatory properties, showing potential in reducing markers of inflammation in vitro and in vivo. These findings suggest that this compound may possess similar properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs).
  • Antioxidant Activity : By scavenging free radicals, it may protect cells from oxidative damage.
  • Modulation of Signaling Pathways : The compound could influence various signaling pathways related to cell survival and apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.